molecular formula C3H8O3S B156760 Ethanesulfonic acid, methyl ester CAS No. 1912-28-3

Ethanesulfonic acid, methyl ester

Cat. No. B156760
CAS RN: 1912-28-3
M. Wt: 124.16 g/mol
InChI Key: YLJRCXSSKLWCDE-UHFFFAOYSA-N
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Description

Ethanesulfonic acid, methyl ester, also known as Methyl ethanesulfonate, is a sulfonic acid ester . It has the molecular formula C3H8O3S and a molecular weight of 124.16 .


Synthesis Analysis

The synthesis of Ethanesulfonic acid, methyl ester, can be accomplished through esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist .


Molecular Structure Analysis

The molecular structure of Ethanesulfonic acid, methyl ester can be represented by the formula C3H8O3S . More detailed structural information can be obtained from resources like the NIST Chemistry WebBook .


Chemical Reactions Analysis

Ethanesulfonic acid, methyl ester, participates in various chemical reactions. For instance, it is used in DFT calculations of vacuum-UV spectra to design vinyl alkylsulfonate polymers for vacuum-UV photoresist applications .


Physical And Chemical Properties Analysis

Ethanesulfonic acid, methyl ester, has a molecular weight of 124.159 . More detailed physical and chemical properties can be found in resources like PubChem and the NIST Chemistry WebBook .

Scientific Research Applications

Chemical Warfare Agent Analysis

Ethanesulfonic acid, methyl ester, is used in the methylation of phosphonic acids related to chemical warfare agents (CWAs). This process enables their detection and identification via gas chromatography-mass spectrometry, offering a safer alternative to traditional methylation methods. This technique has been successfully applied to a variety of Schedule 2 phosphonic acids and organophosphorus-based nerve agent hydrolysis products (Valdez, Leif, & Alcaraz, 2016).

Biological Systems and Singlet Oxygen Detection

In the study of naphthalene derivatives, ethanesulfonic acid methyl ester was synthesized and found useful in detecting singlet oxygen (1O2) in biological systems. Its high stability in phosphate buffer makes it a valuable tool for chemical trapping and detection in these environments (Müller & Ziereis, 1992).

Acid Catalysis in Hydrolysis

Research has shown that ethanesulfonic acid methyl ester plays a role in acid catalysis. It has been used in studies investigating the hydrolysis of amino esters, demonstrating specific catalytic behaviors and efficiency variations based on polymer molecular weight (Yoshikawa & Kim, 1966).

Enzyme Activity and Bacterial Chemotaxis

In the realm of enzymology and bacterial chemotaxis, ethanesulfonic acid has been involved in studies focusing on carboxymethyl esterase. This enzyme plays a critical role in bacterial movement and its activity can be influenced by various environmental factors (Snyder, Stock, & Koshland, 1984).

Methanogenesis and Methane Biosynthesis

Ethanesulfonic acid, methyl ester, has been a focal point in studies on methanogenesis and methane biosynthesis. It is involved in the transfer of methyl groups in methanol to 2-mercaptoethanesulfonic acid, leading to the formation of methane in specific bacterial processes (Shapiro & Wolfe, 1980).

Safety And Hazards

Ethanesulfonic acid, methyl ester, is considered hazardous. It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

methyl ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O3S/c1-3-7(4,5)6-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJRCXSSKLWCDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062055
Record name Ethanesulfonic acid, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanesulfonic acid, methyl ester

CAS RN

1912-28-3
Record name Methyl ethanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1912-28-3
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Record name Ethanesulfonic acid, methyl ester
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Record name Ethanesulfonic acid, methyl ester
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Record name Ethanesulfonic acid, methyl ester
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Record name 1912-28-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Baczko, X Chasseray, C Larpent - Journal of the Chemical Society …, 2001 - pubs.rsc.org
… 1-(Methyloxycarbonyl)-2-(2-ethylhexyloxycarbonyl)ethanesulfonic acid methyl ester 16 . To a suspension of disilver salt (1.5 g, 2.86 mmol) in 50 mL distilled toluene were added 1.8 mL …
Number of citations: 25 pubs.rsc.org
S DI GIACOMO - 2014 - iris.uniroma1.it
Chemoprevention is an approach based on the use of natural or synthetic compounds to inhibit, suppress or reverse the development and progression of cancer, by blocking the DNA-…
Number of citations: 2 iris.uniroma1.it
JP Kutney, B Aweryn, LSL Choi, T Honda… - Tetrahedron, 1983 - Elsevier
Studies involving plant tissue cultures of Catharanthus roseus are described. Investigations concerning the propagation of cell lines of this plant for the purposes of producing indole …
Number of citations: 34 www.sciencedirect.com
GL Gatti, F Toffoli - Bollettino Chimico Farmaceutico, 1978 - hero.epa.gov
… : ASHP The radiomimetic equivalence of triethylenemelamine methylmethanesulfonate (methanesulfonic acid methyl ester), ethanemethylsulfonate (ethanesulfonic acid methyl ester), 1,…
Number of citations: 0 hero.epa.gov

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